2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-5-3-4-10(15(11)18)8-19-22-14(23)9-24-16-20-12-6-1-2-7-13(12)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOGQOFALURYAC-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-mercaptobenzimidazole, which is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide. Finally, the hydrazide is condensed with 2,3-dichlorobenzaldehyde under reflux conditions to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve multiple molecular targets and pathways. In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Hydrazones
4-Fluorophenyl Analog (2-(1H-benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide):
- 3-Hydroxyphenyl Analog (2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide): Structural Difference: Incorporates a 3-hydroxyphenyl group and an ethyl-substituted benzimidazole.
Benzothiazole-Based Hydrazones
2,3-Dichlorophenyl-Benzothiazole Analog (2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(2,3-dichlorobenzylidene)acetohydrazide):
3-Methylphenyl-Benzothiazole Analog (2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methylphenyl)methylidene]acetohydrazide):
Triazole and Indole Derivatives
4-Ethyl-5-Phenyl-Triazole Analog (N′-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide):
Indole-Based Hydrazone (N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide):
Data Tables
Table 2: Spectroscopic Confirmation Methods
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The 4-fluorophenyl analog’s activity against E. coli and K. pneumoniae suggests that halogenated hydrazones disrupt bacterial membrane integrity or enzyme function .
- Structural Flexibility : Benzimidazole derivatives generally exhibit better metabolic stability than indole or triazole analogs due to rigid aromatic systems .
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The synthesis and characterization of this compound have been explored in various studies, revealing its promising applications as an anticancer agent and its effects on different biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H13Cl2N5S
- Molecular Weight : 358.26 g/mol
This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the dichlorophenyl group enhances its biological activity by potentially improving binding affinity to target proteins.
Synthesis
The synthesis of this compound typically involves the reaction between appropriate hydrazine derivatives and substituted benzaldehydes. The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate the formation of the hydrazone linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase, as evidenced by flow cytometry analyses. The compound's ability to inhibit cell proliferation suggests that it may interfere with critical signaling pathways involved in cancer progression.
The proposed mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of Topoisomerase : Similar benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
- Modulation of Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to cell cycle arrest, preventing cancer cells from proliferating.
Case Studies
A notable case study involved the evaluation of this compound against a panel of cancer cell lines, where it was compared to established chemotherapeutics like doxorubicin and sorafenib. The results indicated that the compound exhibited comparable or superior efficacy in certain cases, particularly against HeLa cells.
Study Highlights:
- Study Design : Comparative analysis with standard anticancer drugs.
- Findings : Enhanced cytotoxicity in resistant cancer cell lines.
- : Potential for development as a novel anticancer agent.
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis requires careful control of reaction conditions, including:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance solubility and reaction efficiency .
- Catalysts : Small amounts of acetic acid (1–2%) to accelerate hydrazone formation .
- Reaction time : Typically 4–6 hours under reflux, monitored via TLC (chloroform:methanol, 7:3) to confirm completion .
- Purification : Recrystallization in methanol or ethanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .
Basic Question: Which spectroscopic and analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands for N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and stability under stress conditions (pH 2–9) .
Advanced Question: How can researchers design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Substituent Variation :
- Biological Assays :
- MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill Studies : Compare bactericidal kinetics with standard drugs (e.g., ciprofloxacin) .
- Computational Modeling : Docking simulations (AutoDock Vina) with E. coli DNA gyrase (PDB: 1KZN) to predict binding affinities .
Advanced Question: What crystallographic and thermodynamic analyses are recommended to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) and hygroscopicity .
- DSC : Identify phase transitions (e.g., melting points) and polymorphic forms .
Advanced Question: How should in vivo toxicity and efficacy studies be structured to assess therapeutic potential?
Methodological Answer:
- Animal Models :
- Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) to determine LD50 .
- Organ-Specific Efficacy : Cisplatin-induced nephrotoxicity models (rat) to evaluate chemoprotective effects via biomarkers (serum creatinine, BUN) .
- Pharmacokinetics :
- Plasma Half-life : LC-MS/MS quantification after IV/oral administration .
- Tissue Distribution : HPLC analysis of liver, kidney, and brain homogenates .
Advanced Question: What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions :
- Validate Targets :
- Enzyme Inhibition Assays : Direct measurement of IC50 against purified targets (e.g., topoisomerase II) .
- Knockdown Studies : siRNA silencing of suspected targets (e.g., Bcl-2 in apoptosis assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
